molecular formula C14H22N2O B13185045 N-[(2S)-2-(diethylamino)propyl]benzamide

N-[(2S)-2-(diethylamino)propyl]benzamide

Cat. No.: B13185045
M. Wt: 234.34 g/mol
InChI Key: KNFPSRCUBCGQCJ-LBPRGKRZSA-N
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Description

N-[(2S)-2-(diethylamino)propyl]benzamide is a chiral small molecule featuring a benzamide scaffold linked to a diethylamino-propyl side chain. This structure is of significant interest in organic and medicinal chemistry research, particularly for the synthesis and investigation of novel bioactive compounds. Compounds with similar structural motifs, specifically the N-[(diethylamino)alkyl]benzamide framework, have been extensively studied for their potential pharmacological properties, serving as key intermediates or pharmacophores in drug discovery . The (2S) stereochemistry of the propyl chain is a critical feature for research into structure-activity relationships (SAR), as chirality can profoundly influence a molecule's binding affinity and interaction with biological targets . Researchers utilize this chiral benzamide as a building block in developing potential therapeutic agents. Its applications span across various stages of pre-clinical research, including the exploration of antiarrhythmic activities , the investigation of anti-inflammatory and immunomodulatory pathways for conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis , and as a precursor in the synthesis of more complex molecular architectures. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

N-[(2S)-2-(diethylamino)propyl]benzamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)12(3)11-15-14(17)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m0/s1

InChI Key

KNFPSRCUBCGQCJ-LBPRGKRZSA-N

Isomeric SMILES

CCN(CC)[C@@H](C)CNC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)C(C)CNC(=O)C1=CC=CC=C1

Origin of Product

United States

Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution 1H NMR Analysis (e.g., Chemical Shifts, Coupling Constants)

A high-resolution ¹H NMR spectrum of N-[(2S)-2-(diethylamino)propyl]benzamide would be expected to display a series of signals corresponding to each chemically distinct proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons, providing information about atomic connectivity.

The aromatic protons of the benzoyl group are expected to appear in the downfield region of the spectrum, typically between 7.4 and 7.8 ppm. The protons ortho to the carbonyl group are generally the most deshielded. The amide proton (N-H) would likely appear as a broad signal, the chemical shift of which can be concentration and solvent dependent, but is typically found in the range of 6.0-8.5 ppm.

The protons of the (2S)-2-(diethylamino)propyl side chain would appear in the upfield region. The methine proton at the chiral center (C2) is expected to be a complex multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The protons of the two ethyl groups on the nitrogen atom may exhibit diastereotopicity due to the adjacent chiral center, potentially resulting in more complex signals than simple quartets and triplets.

Expected ¹H NMR Signals for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho-H) 7.7 - 7.9 Doublet or Multiplet ~7-8
Aromatic (meta, para-H) 7.4 - 7.6 Multiplet ~7-8
Amide (N-H) 6.0 - 8.5 Broad Singlet N/A
Methine (CH at C2) 3.8 - 4.2 Multiplet Vicinal
Methylene (CH₂-N) 3.2 - 3.6 Multiplet Vicinal, Geminal
Diethylamino (NCH₂) 2.5 - 2.9 Quartet or Multiplet ~7
Methyl (CH₃ at C1) 1.1 - 1.3 Doublet ~7

13C NMR Investigations for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shift of these signals is highly dependent on the hybridization and chemical environment of the carbon atom.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing between 165 and 175 ppm. The aromatic carbons of the benzoyl group will resonate in the 125-135 ppm region, with the carbon attached to the carbonyl group (ipso-carbon) being slightly more downfield.

The carbons of the aliphatic side chain will appear in the upfield region of the spectrum. The carbon of the chiral center (C2) and the methylene carbons attached to nitrogen atoms would be found in the range of 40-60 ppm. The methyl carbons of the ethyl groups and the propyl chain would be the most upfield signals.

Expected ¹³C NMR Signals for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 175
Aromatic (C-ipso) 130 - 135
Aromatic (CH) 125 - 130
Methine (C2) 50 - 60
Methylene (CH₂-N) 40 - 50
Diethylamino (NCH₂) 45 - 55
Methyl (C1) 15 - 25

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity within the propyl chain and the ethyl groups, as well as the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra.

Stereochemical Assignment via Chiral NMR Shift Reagents or Anisotropy Effects

Confirming the (S)-configuration at the C2 stereocenter is a critical aspect of the structural characterization. NMR spectroscopy offers several methods for this purpose. One common approach involves the use of chiral shift reagents, such as lanthanide complexes. Upon addition of a chiral shift reagent, the enantiomers of a racemic mixture, or the diastereotopic protons within a chiral molecule, can exhibit different chemical shifts, allowing for stereochemical analysis.

Alternatively, the formation of diastereomeric derivatives, for example by reacting the secondary amine with a chiral derivatizing agent like Mosher's acid chloride, can lead to separable signals in the NMR spectrum for the resulting diastereomers. usm.edu The analysis of the chemical shift differences in these diastereomers can be used to deduce the absolute configuration of the original stereocenter. usm.edu

Dynamic NMR Studies (e.g., Restricted Rotation around Amide Bonds)

The carbon-nitrogen bond of an amide has a significant degree of double bond character, which leads to restricted rotation around this bond. acs.org This can result in the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if free rotation were present, a phenomenon often observed in tertiary amides. nih.govnih.gov

In the case of this compound, this restricted rotation could make the two ethyl groups on the nitrogen atom magnetically non-equivalent, even if they were not already diastereotopic due to the chiral center. Variable-temperature (VT) NMR studies could be performed to investigate this dynamic process. nih.gov At low temperatures, where rotation is slow on the NMR timescale, separate signals for the two ethyl groups might be observed. As the temperature is increased, the rate of rotation increases, and these signals would broaden, coalesce, and eventually sharpen into a single averaged signal at the fast-exchange limit. Analysis of the line shapes at different temperatures can provide quantitative information about the energy barrier to rotation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR spectrum of this compound would be expected to show a number of characteristic absorption bands. A strong absorption due to the C=O stretching vibration of the amide group (Amide I band) would be prominent, typically in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the range of 1510-1570 cm⁻¹.

Other significant bands would include the C-H stretching vibrations of the aromatic and aliphatic groups, and C-N stretching vibrations. The aromatic ring would also give rise to characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.

Expected Characteristic Vibrational Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) ~3300 Medium-Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=O Stretch (Amide I) 1630 - 1680 Strong
N-H Bend (Amide II) 1510 - 1570 Medium-Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be used to confirm its elemental formula, C₁₄H₂₂N₂O. The technique can differentiate the true mass from other potential formulas that might have the same integer mass.

ParameterValue
Molecular FormulaC₁₄H₂₂N₂O
Theoretical Exact Mass234.1732 u
Expected Ion[M+H]⁺
Expected m/z of [M+H]⁺235.1805

An experimental HRMS measurement yielding an m/z value for the protonated molecule ([M+H]⁺) that matches the theoretical value to within 5 ppm would provide unambiguous confirmation of the compound's molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. unl.edu It is used to separate volatile compounds in a mixture, identify them based on their mass spectra, and assess the purity of a sample.

In a GC-MS analysis of this compound, the compound would first travel through a GC column, resulting in a characteristic retention time. Upon entering the mass spectrometer, the molecule is ionized (typically by electron ionization), causing it to fragment in a reproducible manner. nist.gov The resulting mass spectrum serves as a molecular fingerprint. The primary fragmentation pathway for N-substituted benzamides often involves cleavage of the amide bond.

Key expected fragments and their corresponding m/z values are detailed below.

m/z (Daltons)Proposed Fragment IonDescription
234[C₁₄H₂₂N₂O]⁺Molecular ion (M⁺)
122[C₇H₆NO]⁺Resulting from cleavage of the C(O)-N bond, retaining the benzoyl group and a nitrogen.
114[C₇H₁₆N]⁺The diethylaminopropyl cation formed by cleavage of the C(O)-N bond.
105[C₇H₅O]⁺The benzoyl cation, a very common and stable fragment for benzamides.
86[C₅H₁₂N]⁺Formed by cleavage of the bond between the first and second carbon of the propyl chain.
77[C₆H₅]⁺The phenyl cation, resulting from the loss of CO from the benzoyl fragment.

The combination of a specific retention time and this unique fragmentation pattern allows for confident identification and purity assessment of the compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of compounds in a mixture, particularly for those that are non-volatile or thermally unstable, making them unsuitable for GC-MS. nih.gov LC-MS is widely employed in pharmaceutical analysis for impurity profiling, which involves identifying and quantifying related substances, degradation products, or synthesis byproducts. thermofisher.comnih.gov

An LC-MS method would involve separating this compound from any potential impurities on a liquid chromatography column. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which usually keeps the molecule intact as a protonated species ([M+H]⁺). This allows for the detection of the parent compound and any impurities, even at very low levels. By analyzing the m/z values of other peaks in the chromatogram, potential impurities such as starting materials, byproducts from side reactions, or degradation products can be identified.

X-ray Diffraction Analysis

X-ray diffraction analysis on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding. nih.gov

For this compound, a successful crystal structure determination would:

Confirm the molecular connectivity and constitution.

Establish the absolute stereochemistry at the chiral center (C2 of the propyl group) as (S).

Reveal the conformation of the molecule in the crystal lattice, including the orientation of the benzoyl group relative to the alkylamino side chain.

Identify and characterize any intermolecular hydrogen bonds, which are expected to form between the amide N-H group of one molecule and the amide C=O group of a neighboring molecule, potentially forming chains or dimers. researchgate.netnih.gov

A hypothetical summary of crystallographic data is presented below.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁ (common for chiral molecules)
a (Å)8 - 12
b (Å)10 - 15
c (Å)12 - 20
β (°)90 - 110 (for monoclinic)
Z (molecules/unit cell)4

Such an analysis would provide an unambiguous and highly detailed picture of the compound's solid-state structure, complementing the information obtained from spectroscopic and spectrometric methods. mdpi.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. nih.gov For a chiral compound such as this compound, this method is uniquely capable of determining its absolute configuration, which is the precise spatial arrangement of its constituent atoms. researchgate.net

The analysis of anomalous dispersion effects during the diffraction experiment allows for the definitive assignment of the stereocenter at the second carbon of the propyl chain as S, confirming the enantiopure nature of the compound. nih.gov Furthermore, the diffraction data provides a detailed description of the molecule's conformation in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles, which define the orientation of the flexible diethylaminopropyl side chain relative to the more rigid benzamide (B126) group. nih.gov

Table 1. Hypothetical Crystallographic Data for this compound.
ParameterValue
Chemical FormulaC14H22N2O
Formula Weight234.34 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
β (°)Hypothetical Value
Volume (ų)Hypothetical Value
Z2
Absolute Configuration ConfirmedYes, (2S)

Powder X-ray Diffraction (PXRD) for Crystalline Form Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of the crystalline form of a bulk material. nih.gov The method provides a distinct diffraction pattern that serves as a unique "fingerprint" for a specific crystalline phase. This is particularly important in pharmaceutical sciences, as organic molecules like benzamide derivatives can often exist in multiple crystalline forms known as polymorphs. mdpi.comresearchgate.net

Polymorphs possess the same chemical structure but differ in their crystal packing, which can lead to variations in physical properties. mdpi.com PXRD analysis of a bulk sample of this compound is used to identify its crystalline form, assess its purity, and distinguish it from any potential polymorphic or amorphous phases. nih.govesrf.fr Each crystalline form would produce a unique set of diffraction peaks at characteristic 2θ angles.

Table 2. Representative PXRD Peak List for a Crystalline Form of this compound.
Position (°2θ)Intensity (Counts)
Hypothetical Value 1Hypothetical Value
Hypothetical Value 2Hypothetical Value
Hypothetical Value 3Hypothetical Value
Hypothetical Value 4Hypothetical Value
Hypothetical Value 5Hypothetical Value

Analysis of Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding Networks)

The arrangement of molecules within a crystal lattice is governed by a network of intermolecular interactions, with hydrogen bonds being particularly significant. In the structure of this compound, the secondary amide group provides a hydrogen bond donor (N-H), while the carbonyl oxygen (C=O) serves as an effective hydrogen bond acceptor.

It is characteristic for benzamide-containing structures to form robust intermolecular hydrogen bonds. mdpi.com The most probable interaction involves the amide N-H of one molecule bonding to the carbonyl oxygen of a neighboring molecule. mdpi.com This interaction can lead to the formation of well-defined supramolecular patterns, or synthons, such as infinite chains or centrosymmetric dimers, which are common motifs in the crystal structures of related amide compounds. nih.govnih.gov The tertiary amine in the diethylamino group could also act as a hydrogen bond acceptor, potentially interacting with weaker donors if present. nih.gov

Table 3. Potential Hydrogen Bond Interactions in the Crystal Lattice of this compound.
Donor-H···AcceptorTypePotential Geometric Parameters (D-A distance, Å)
N-H···O=CIntermolecular~2.8 - 3.2

Other Spectroscopic Techniques

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by chiral molecules. nih.gov As this compound possesses a stereocenter, it is a chiral molecule and therefore CD active.

The CD spectrum of the compound provides a distinctive signature that is directly related to its absolute configuration. nih.gov The sign of the observed Cotton effects in the spectrum can be used to confirm the (2S) configuration, complementing the absolute structural determination from X-ray crystallography. rsc.org This non-destructive technique is valuable for confirming the stereochemical integrity of the sample in solution.

Table 4. Illustrative CD Spectroscopy Data for this compound.
Wavelength (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Transition
Hypothetical λ₁Positive/Negative Valuee.g., n→π
Hypothetical λ₂Positive/Negative Valuee.g., π→π

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on the surface of a solid material. nih.gov For a pure sample of this compound (C14H22N2O), XPS analysis would be expected to identify the constituent elements of carbon (C), nitrogen (N), and oxygen (O).

The technique provides quantitative data in the form of atomic percentages for each element detected on the sample's surface. researchgate.net This experimental composition can be compared with the theoretical atomic percentages calculated from the compound's molecular formula to verify the surface purity and stoichiometry. researchgate.net

Table 5. Elemental Composition of this compound by XPS.
ElementTheoretical Atomic %Experimental Atomic % (Hypothetical)
Carbon (C)73.0%Hypothetical Value
Nitrogen (N)12.2%Hypothetical Value
Oxygen (O)6.9%Hypothetical Value

Computational Chemistry Investigations

Molecular Docking Studies

No specific molecular docking studies for N-[(2S)-2-(diethylamino)propyl]benzamide were found in the available literature. Therefore, data on its binding affinity predictions and key interacting residues with specific biological targets are not available.

Binding Affinity Predictions

Information regarding the predicted binding affinity of this compound with any protein or receptor targets is not available in published research.

Identification of Key Interacting Residues in Target Active Sites

As no docking studies have been published, there is no information identifying key amino acid residues that may interact with this compound within the active site of a biological target.

Quantum Chemical Calculations

There are no available quantum chemical calculation studies for this compound in the searched scientific literature. Consequently, detailed information on its electronic structure, conformational analysis, and predicted spectroscopic properties from these methods is not available.

Electronic Structure Elucidation and Charge Distribution

No studies were found that elucidate the electronic structure or charge distribution of this compound.

Conformational Analysis and Energy Landscapes

Research on the conformational analysis or the potential energy landscapes of this compound has not been published.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

There are no available studies that report the prediction of spectroscopic properties, such as NMR or IR spectra, for this compound using quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound at the atomic level, revealing how it moves and interacts with its environment over time.

The flexible nature of the diethylaminopropyl side chain of this compound allows it to adopt a variety of conformations in solution. Theoretical conformational analysis of similar benzamide (B126) derivatives has shown that both folded and extended conformers can exist, with their relative stability being influenced by the specific substituents. nih.gov For this compound, MD simulations in an aqueous environment would likely reveal rapid fluctuations between different torsional states of the propyl chain. The diethylamino group can participate in hydrogen bonding with water molecules, influencing the conformational preferences of the side chain. The amide bond itself introduces a degree of planarity and rigidity to the molecule. ajchem-a.com

Key dihedral angles, such as those around the C-C bonds of the propyl chain and the C-N bond of the amide linkage, would be critical parameters to monitor during simulations. Analysis of the simulation trajectories could provide a population distribution of the different conformational states, highlighting the most energetically favorable arrangements in solution.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

Dihedral AngleDescriptionExpected Behavior in Solution
C(ar)-C(O)-N-C(propyl)Defines the orientation of the propyl group relative to the benzoyl moiety.Shows preference for trans or cis conformations, with some rotational flexibility.
C(O)-N-C-C(propyl)Governs the initial direction of the propyl side chain.Exhibits significant rotational freedom, leading to multiple conformers.
N-C-C-C(propyl)Determines the overall extension or folding of the propyl chain.Can adopt both extended (anti) and folded (gauche) conformations.
C-C-N-(CH2CH3)2Relates to the orientation of the diethylamino group.Experiences rapid rotation, influenced by solvent interactions.

In the context of drug design, understanding the stability and dynamics of a ligand-target complex is crucial. While specific targets for this compound are not extensively documented in publicly available research, MD simulations are a standard tool for investigating such interactions. Once a potential biological target is identified, docking studies can predict the initial binding pose of the compound in the active site.

Following docking, MD simulations of the ligand-protein complex can provide valuable information on the stability of the binding mode. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over time. Furthermore, analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, can reveal the key residues responsible for binding affinity. The dynamic behavior of the ligand within the binding pocket, including any conformational changes upon binding, can also be elucidated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that govern their potency.

To develop a QSAR model for a series of benzamide derivatives including this compound, a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) is required. A variety of physicochemical descriptors would then be calculated for each molecule. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a predictive model. For instance, a hypothetical QSAR study on a series of benzamide analogs might yield an equation like:

pIC50 = β₀ + β₁(logP) + β₂(TPSA) + β₃(MV) + ...

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and MV is the molecular volume. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

The resulting QSAR model can highlight the structural features that are most influential for the biological activity of benzamide derivatives. For example, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could enhance its activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental to activity.

In the case of this compound, a QSAR study could reveal the importance of the basicity of the diethylamino group, the length and flexibility of the propyl chain, and the electronic properties of the benzoyl ring for a given biological endpoint. Such insights are invaluable for the rational design of new, more potent analogs.

Table 2: Common Physicochemical Descriptors in QSAR Studies of Benzamide Derivatives

Descriptor ClassExample DescriptorsPotential Influence on Activity
Hydrophobic LogP, CLogPCan affect membrane permeability and binding to hydrophobic pockets in target proteins.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energiesInfluence electrostatic interactions and reactivity.
Steric Molecular Weight, Molar Refractivity, Molecular VolumeRelate to the size and shape of the molecule, affecting its fit within a binding site.
Topological Wiener Index, Kier & Hall Connectivity IndicesDescribe the branching and connectivity of the molecular structure.
Hydrogen Bonding Number of H-bond donors/acceptors, TPSACrucial for specific interactions with biological targets.

Cheminformatics and Data Mining for Related Compounds

Cheminformatics and data mining techniques are essential for exploring the vast chemical space surrounding this compound. By searching large chemical databases (e.g., PubChem, ChEMBL), it is possible to identify compounds with structural similarity. Similarity searching can be performed based on various molecular fingerprints, which encode the structural features of a molecule.

Analysis of the retrieved compounds and their associated biological data can reveal important structure-activity relationships (SAR) within the broader class of N-substituted benzamides. This information can be used to generate hypotheses about the potential biological targets and activities of this compound. Furthermore, data mining can help in identifying potential liabilities, such as off-target effects or toxicity, by examining the known properties of structurally related molecules. These computational tools facilitate the creation and analysis of compound collections for various applications in chemical biology and drug discovery. nih.gov

Structure Activity Relationship Sar Studies

Impact of N-Substitution on Biological Activity

The nature of the substituent on the benzamide (B126) nitrogen is a critical determinant of biological activity. Modifications to the alkyl chain length, the presence of branching, and the stereochemistry of this side chain can lead to significant changes in potency and efficacy.

Studies on related N-substituted benzamides demonstrate that both the length and the composition of the N-alkyl chain significantly influence biological outcomes. For instance, in a series of benzamide derivatives designed as potential neuroleptics, replacing an ethyl group on the terminal nitrogen with a larger benzyl (B1604629) group was found to enhance activity. nih.gov This suggests that the size and nature of the N-substituent are key factors in receptor interaction. The activity of antimicrobial peptoids and lipopeptides has also been shown to be dependent on the length of N-alkyl side chains. nih.govmdpi.com While shorter N-alkylamino side chains can result in inactivity, increasing the chain length can lead to moderate antimicrobial effects. mdpi.com

Branching on the alkyl chain, as seen in the propyl group of N-[(2S)-2-(diethylamino)propyl]benzamide, introduces a chiral center. The stereochemistry at this position is crucial. Conformational analysis of benzamide-type dopamine (B1211576) D-2 receptor antagonists indicates that different enantiomers possess distinct conformational energies when bound to a receptor. nih.gov This energetic difference provides a rationale for the observed enantioselectivity, where one enantiomer typically exhibits significantly higher affinity than the other. nih.gov

Table 1: Effect of N-Substitution on Neuroleptic Activity in Benzamide Analogs

CompoundN-Substituent on Ethylamine Side ChainRelative Neuroleptic Activity (vs. Metoclopramide)
Metoclopramide-N(C₂H₅)₂1
Analog 23-N(CH₃)(CH₂Ph)~15

Data derived from studies on linear analogues of metoclopramide. nih.gov

Role of the Diethylamino Moiety in Modulating Interactions

The terminal diethylamino group plays a pivotal role in mediating interactions with biological targets, primarily through the effects of its basic nitrogen and the specific spatial arrangement dictated by the molecule's stereochemistry.

Basic Nitrogen Effects on Receptor Binding and Affinity

The tertiary amine of the diethylamino moiety is typically protonated at physiological pH, conferring a positive charge to this part of the molecule. This cationic nature is fundamental to its binding mechanism at many receptors. For analogous compounds like procainamide (B1213733), which also contains a diethylamino group, this charged nitrogen is crucial for establishing cation-π interactions with aromatic amino acid residues (e.g., tyrosine or phenylalanine) within the receptor's binding pocket. researchgate.net The strength of this interaction is influenced by the pKa of the amine; a higher pKa results in a larger population of protonated species available to engage in these critical binding interactions. researchgate.net Therefore, the basicity of the diethylamino nitrogen is a key factor in determining receptor affinity and ligand potency.

Benzamide Core Modifications and Their Influence on Activity

The central benzamide scaffold serves as the anchor for the molecule, and modifications to this core structure, including substituents on the aromatic ring and the conformation of the amide linker, have a profound impact on activity.

Substituent Effects on the Aromatic Ring (e.g., Electronic, Steric Properties)

The rate and regioselectivity of interactions are significantly influenced by the substituents on the benzamide's aromatic ring. numberanalytics.com The electronic properties of these substituents are particularly important. Electron-donating groups (such as hydroxyl, -OH; methoxy, -OCH₃; or amino, -NH₂) tend to make the aromatic ring more electron-rich, which can enhance its interaction with biological targets and accelerate reaction rates. minia.edu.eglumenlearning.com Conversely, electron-withdrawing groups (such as nitro, -NO₂; or halogens, -Cl) deactivate the ring by decreasing its electron density, often reducing biological activity. lumenlearning.comnih.govlibretexts.org

The position of the substituent (ortho, meta, or para) is also a critical factor. For a class of substituted benzamides binding to the D4 dopamine receptor, polar substituents at the para (4-) and/or meta (5-) positions were found to be key determinants of binding affinity. nih.govnih.gov

Table 2: Influence of Aromatic Ring Substituents on Benzamide Activity

Substituent (R)Electronic EffectGeneral Impact on Reactivity
-OHStrongly Activating (Electron-Donating)Increases
-CH₃Activating (Electron-Donating)Increases
-HNeutral (Reference)Baseline
-ClDeactivating (Electron-Withdrawing)Decreases
-NO₂Strongly Deactivating (Electron-Withdrawing)Strongly Decreases

Data generalized from kinetic studies of electrophilic aromatic substitution. lumenlearning.com

Conformation and Rigidity of the Amide Linker

The amide linker connecting the aromatic ring to the N-propyl side chain provides a combination of rigidity and conformational flexibility that is essential for proper orientation within a binding site. The amide bond itself has partial double-bond character, which restricts rotation and enforces a planar geometry. However, rotation is possible around the adjacent single bonds (the N-C₁ bond of the propyl chain and the C(O)-Aryl bond).

Conformational analyses of related benzamide dopamine antagonists have concluded that the acyclic amide side chain preferentially adopts an extended conformation when bound to the receptor. nih.gov This suggests that while the molecule is flexible in solution, a specific, elongated conformation is required for optimal receptor interaction. The rigidity of the amide plane combined with the flexibility of the adjoining single bonds allows the molecule to adopt this bioactive conformation, positioning the aromatic ring and the diethylamino moiety at an appropriate distance and orientation to engage with their respective binding pockets on the target protein. nih.gov

Comparative SAR Analysis with Related Benzamide Analogues

The SAR of this compound can be inferred by comparing it with structurally related benzamide analogues, particularly those with known biological activities, such as local anesthetics and antiarrhythmic agents. The general structure of these compounds consists of a lipophilic aromatic ring connected via an intermediate chain (amide or ester) to a hydrophilic tertiary amine.

Influence of the Aromatic Ring:

Substituents on the benzamide ring significantly impact the molecule's properties and activity. Electron-donating groups, such as amino or alkoxy groups, in the ortho or para positions can increase the electron density of the carbonyl oxygen. This enhancement can lead to stronger interactions with biological targets. For instance, in the case of procainamide (4-amino-N-[2-(diethylamino)ethyl]benzamide), the 4-amino group is crucial for its activity. Acetylation of this amino group to form N-acetylprocainamide (NAPA) alters its pharmacological profile, indicating the sensitivity of the benzamide ring to substitution.

Conversely, electron-withdrawing groups on the aromatic ring can also modulate activity, though their effects can be complex and target-dependent. The position of the substituent is also critical; meta-substituted analogues often show decreased activity compared to their ortho and para counterparts.

Role of the Intermediate Chain:

The amide linkage in this compound provides greater metabolic stability compared to an ester linkage, which is more susceptible to hydrolysis by plasma esterases. This generally results in a longer duration of action for amide-containing compounds. The length and branching of the alkyl chain (the propyl group in this case) also play a role. Variations in chain length can affect the spatial orientation of the lipophilic and hydrophilic portions of the molecule, thereby influencing its fit into a receptor's binding site.

Significance of the Hydrophilic Amino Group:

The tertiary diethylamino group is a key hydrophilic feature. Its basicity allows for the formation of water-soluble salts, which is important for formulation. The nature of the alkyl substituents on the nitrogen atom can influence potency. While diethylamino, piperidino, and pyrrolidino groups often result in similar activity levels, bulkier or more hydrophilic substituents, such as a morpholino group, may lead to diminished potency.

A comparative analysis with procainamide reveals structural similarities and differences that can inform the SAR of this compound. Both compounds share the diethylamino and benzamide moieties. However, this compound has a propyl linker instead of an ethyl linker and lacks the 4-amino group on the benzamide ring. The absence of the 4-amino group would likely alter its interaction with targets that have specific hydrogen bonding requirements at that position. The slightly longer propyl chain might also affect its binding affinity and kinetics.

AnalogueModification from this compoundPotential Impact on Activity
Procainamide- Ethyl linker instead of propyl
  • Addition of a 4-amino group
  • The 4-amino group can form hydrogen bonds, potentially increasing affinity for certain targets. The shorter ethyl linker alters the distance between the aromatic ring and the tertiary amine.
    N-acetylprocainamide (NAPA)- Ethyl linker instead of propyl
  • Addition of a 4-acetylamino group
  • Acetylation of the 4-amino group reduces its basicity and hydrogen bonding capability, leading to a different pharmacological profile compared to procainamide.
    Lidocaine (amide-type local anesthetic)- Xylidide (2,6-dimethylphenyl) ring instead of a simple phenyl ring
  • Different N-alkyl side chain (N,N-diethylaminoacetyl)
  • The 2,6-dimethyl substitution on the phenyl ring provides steric hindrance, protecting the amide bond from hydrolysis and increasing metabolic stability.

    Physico-chemical Descriptors and SAR Correlations (e.g., Lipophilicity, pKa)

    The biological activity of this compound and its analogues is strongly correlated with their physico-chemical properties, particularly lipophilicity and the ionization constant (pKa).

    Lipophilicity:

    Lipophilicity, often expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For compounds like this compound to exert their effects, they must traverse biological membranes to reach their site of action.

    High Lipophilicity: Generally enhances the ability of a molecule to cross lipid bilayers, such as the cell membrane and the blood-brain barrier. This can lead to increased potency. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and sequestration in fatty tissues, which may decrease the free concentration of the drug available to interact with its target and potentially lead to toxicity.

    Low Lipophilicity: May result in poor absorption and limited ability to cross biological membranes, leading to reduced efficacy.

    The lipophilicity of benzamide analogues can be modified by introducing different substituents on the aromatic ring. For example, adding alkyl or halogen groups increases lipophilicity, while adding hydroxyl or amino groups tends to decrease it. Intramolecular hydrogen bonding, for instance between a 6-hydroxy group and the amide carbonyl, can mask polar groups and paradoxically increase lipophilicity.

    pKa:

    The pKa of the tertiary amine group is another crucial factor. Most local anesthetic-like benzamides are weak bases with pKa values typically in the range of 7.5 to 9.0. At physiological pH (around 7.4), these compounds exist in equilibrium between their ionized (protonated, cationic) and non-ionized (neutral, free base) forms.

    Non-ionized form: Being more lipophilic, this form is essential for penetrating nerve sheaths and cell membranes.

    Ionized form: This form is thought to be the active species that interacts with the intracellular binding site of targets like voltage-gated sodium channels.

    According to the pH partition hypothesis, the extent of absorption across lipid membranes depends on the degree of ionization. A lower pKa will result in a higher proportion of the non-ionized form at physiological pH, leading to a more rapid onset of action. However, a sufficient concentration of the ionized form is still necessary for activity at the target site. Therefore, an optimal pKa is required to balance membrane permeability and receptor interaction. Structural modifications that alter the electron density around the tertiary amine will influence its pKa.

    Physico-chemical DescriptorInfluence on SARExample of Structural Modification Impact
    Lipophilicity (log P / log D) Affects membrane permeability, protein binding, and distribution. An optimal range is necessary for good bioavailability and activity.Adding an alkyl group to the benzamide ring increases log P, potentially enhancing potency but also possibly increasing toxicity.
    pKa Determines the ratio of ionized to non-ionized forms at physiological pH, impacting both membrane penetration (onset of action) and receptor binding (activity).Modifying substituents on the diethylamino group can alter the local electronic environment, thereby changing the pKa of the tertiary amine.

    Mechanistic Investigations in Vitro

    Cellular Target Engagement Studies (e.g., Receptor Binding, Enzyme Inhibition)

    Cellular target engagement studies are crucial for elucidating the mechanism of action of a compound. These in vitro assays help identify specific molecular targets and quantify the compound's binding affinity and inhibitory potential.

    In Vitro Binding Assays (e.g., Radioligand Binding, Fluorescence Polarization)

    Specific data from in vitro binding assays such as radioligand binding or fluorescence polarization for N-[(2S)-2-(diethylamino)propyl]benzamide are not extensively detailed in the public scientific literature. These techniques are fundamental in determining the binding affinity of a compound to a specific receptor. In radioligand binding assays, a radiolabeled ligand competes with the test compound for binding to a receptor, allowing for the determination of binding constants like the inhibition constant (Ki). Fluorescence polarization measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to its target, which can be displaced by a competing compound.

    Enzyme Inhibition Kinetics (e.g., IC50 Determination in Enzyme Assays)

    Intracellular Signaling Pathway Modulation (e.g., NF-κB Pathway)

    Research has shown that N-substituted benzamides can modulate intracellular signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Some N-substituted benzamides have been found to inhibit NF-κB activation by preventing the breakdown of IκBβ, a key regulatory protein in the pathway. This inhibition of the NF-κB pathway suggests a potential anti-inflammatory mechanism of action for this class of compounds. For example, the addition of an acetyl group to procainamide (B1213733) at the 4' position was sufficient to convert it into a potent inhibitor of NF-κB activation.

    Cellular Uptake and Distribution in Model Systems (e.g., Cell Lines)

    Detailed studies on the cellular uptake and distribution of this compound in specific cell lines are not extensively documented in the available literature. Such studies are typically conducted using techniques like liquid chromatography-mass spectrometry (LC-MS) or fluorescence microscopy with labeled compounds to quantify intracellular concentrations and observe subcellular localization.

    Investigation of Potential Off-Target Interactions (In Vitro)

    Comprehensive in vitro screening for potential off-target interactions of this compound is not widely reported. Off-target profiling is a critical step in drug discovery to assess the selectivity of a compound and to identify any unintended molecular interactions that could lead to adverse effects. This is often performed using broad panels of receptors, enzymes, and ion channels.

    Biotransformation Studies (In Vitro, e.g., Using Cell-Free Systems or Microsomes)

    In vitro biotransformation studies using systems like liver microsomes are essential for identifying potential metabolites of a compound. While specific data for this compound is limited, research on the structurally related compound N,N-diethylbenzamide (DEB) in rat liver microsomes has been conducted. These studies have shown that the metabolism is dependent on oxygen and NADPH and is inhibited by carbon monoxide, which is characteristic of cytochrome P-450-mediated reactions. The enzymatic production of N-ethylbenzamide from DEB has been observed, indicating dealkylation as a metabolic pathway. Furthermore, using 13C-labeled DEB, metabolites resulting from the oxidation of the ethyl group, such as acetaldehyde and glycolaldehyde, have been identified.

    A proposed metabolic pathway involves the hydroxylation of the N-ethyl group, leading to the formation of N-ethyl-N-(α-hydroxyethyl)benzamide, which is then presumed to break down to acetaldehyde. Another potential pathway suggests hydroxylation at both carbons of the N-ethyl group to generate glycolaldehyde. Studies on N-nitrosodi-n-propylamine with rat liver microsomes have also identified products resulting from both α- and β-oxidation.

    Cellular Activity Profiling and Antiproliferative Effects in Model Cell Lines

    Following a comprehensive search of scientific literature and research databases, no publicly available data was found regarding the cellular activity profiling or antiproliferative effects of the specific chemical compound this compound in model cell lines. Therefore, detailed research findings and data tables on its effects on cancer cells cannot be provided at this time.

    Advanced Analytical Methodologies in Research

    Quantitative Analytical Techniques for Compound Determination

    Quantitative analysis is fundamental to ensuring the quality and consistency of N-[(2S)-2-(diethylamino)propyl]benzamide. High-Performance Liquid Chromatography (HPLC) stands out as the primary technique for its precision, accuracy, and robustness.

    Reversed-phase HPLC (RP-HPLC) is the most common modality for assessing the purity and quantifying this compound. This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase. A well-developed RP-HPLC method can effectively separate the main compound from any synthesis-related impurities or degradation products.

    Detailed research findings have established optimized parameters for the analysis of benzamide (B126) derivatives. nih.govnih.gov A typical method employs a C18 column, which provides excellent retention and resolution for compounds with aromatic and aliphatic moieties. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the timely elution of all components with good peak shape. nih.gov UV detection is standard, typically set at a wavelength where the benzoyl chromophore exhibits maximum absorbance, often around 230-254 nm. nih.govresearchgate.net Method validation according to ICH guidelines ensures the method is accurate, precise, linear, and specific for its intended purpose. researchgate.net

    Table 1: Representative RP-HPLC Method Parameters for Purity Analysis

    ParameterCondition
    Column C18, 250 mm x 4.6 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient Start at 20% B, increase to 80% B over 15 min
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 235 nm
    Injection Volume 10 µL

    Since the target compound is the (S)-enantiomer, it is critical to control the amount of the corresponding (R)-enantiomer. Chiral HPLC is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (ee). This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for the resolution of a broad range of chiral compounds, including amides. nih.govresearchgate.net Specifically, columns like Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are often effective. vt.edu The choice of mobile phase, typically a mixture of a hydrocarbon solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving separation. scirp.org Small amounts of an amine additive, such as diethylamine (B46881) (DEA), are often included to improve the peak shape of basic analytes like this compound. nih.gov

    Table 2: Representative Chiral HPLC Method Parameters

    ParameterCondition
    Column Immobilized Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm
    Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
    Flow Rate 0.8 mL/min
    Column Temperature 25 °C
    Detection Wavelength 235 nm
    Injection Volume 10 µL

    Hyphenated Techniques for Complex Mixture Analysis

    Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for identifying unknown components in complex mixtures.

    Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is primarily used to identify potential impurities originating from the starting materials or solvents used in its synthesis. The synthesis typically involves the reaction of benzoyl chloride with (2S)-N,N-diethylpropane-1,2-diamine. fishersci.it

    Potential volatile impurities could include residual starting materials, unreacted reagents, or solvent residues (e.g., dichloromethane, triethylamine). nih.gov GC-MS analysis involves separating these volatile components on a capillary column and then detecting them by mass spectrometry. The resulting mass spectrum for each peak provides a unique fragmentation pattern, acting as a "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.

    Table 3: Potential Volatile Impurities in Synthesis and their Analysis by GC-MS

    Potential ImpurityLikely SourceCharacteristic m/z Ions (EI)
    Benzoyl chlorideStarting Material140/142 (M+), 105 (M-Cl)+, 77 (C6H5)+
    (2S)-N,N-diethylpropane-1,2-diamineStarting Material130 (M+), 115, 86, 58
    TriethylamineBase/Catalyst101 (M+), 86 (M-CH3)+, 58
    DichloromethaneSolvent84/86/88 (M+), 49/51 (M-Cl)+

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for analyzing non-volatile compounds in complex biological matrices. It is the premier tool for in vitro drug metabolism studies, which are essential for predicting how a compound will be processed in the body. researchgate.net These studies typically involve incubating the compound with liver fractions, such as human liver microsomes (HLMs), which contain key drug-metabolizing enzymes. researchgate.netnih.gov

    For this compound, several metabolic pathways can be anticipated based on its structure. The most common are Phase I reactions, including oxidation events. frontiersin.org Potential metabolic transformations include:

    N-dealkylation: The sequential removal of the ethyl groups from the diethylamino moiety.

    Hydroxylation: The addition of a hydroxyl (-OH) group, most likely on the phenyl ring (aromatic hydroxylation) or on one of the alkyl chains.

    LC-MS/MS is used to separate the parent compound from its metabolites, which are often more polar. The mass spectrometer then detects the parent drug and any new molecular ions corresponding to potential metabolites. By analyzing the mass shift from the parent compound and interpreting the fragmentation patterns generated in the second stage of mass spectrometry (MS/MS), the structure of the metabolites can be elucidated. frontiersin.org

    Table 4: Predicted In Vitro Phase I Metabolites and their Mass Spectrometric Signatures

    Metabolic ReactionPredicted MetaboliteMass Shift from ParentExpected [M+H]+
    N-de-ethylationN-[(2S)-2-(ethylamino)propyl]benzamide-28 Da207.15
    N-de-ethylation (x2)N-[(2S)-2-aminopropyl]benzamide-56 Da179.12
    Aromatic HydroxylationN-[(2S)-2-(diethylamino)propyl]-hydroxybenzamide+16 Da251.18
    Aliphatic HydroxylationN-[(2S)-2-(diethylamino)-hydroxypropyl]benzamide+16 Da251.18

    Parent Compound [M+H]+ = 235.18

    Spectroscopic Methods for In-Situ Reaction Monitoring (e.g., in Flow Reactors)

    Modern process development often utilizes flow reactors, which allow for safer, more efficient, and scalable chemical syntheses. A key advantage of flow chemistry is the ability to integrate in-line analytical tools for real-time reaction monitoring. For the synthesis of this compound via the Schotten-Baumann reaction between benzoyl chloride and the diamine, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful monitoring tool. mt.comhud.ac.uk

    An Attenuated Total Reflectance (ATR) FTIR probe can be inserted directly into the flow stream. This allows for the continuous collection of infrared spectra as the reaction progresses. The reaction can be monitored by tracking the disappearance of reactant peaks and the appearance of product peaks. Specifically, the strong carbonyl (C=O) stretch of the benzoyl chloride starting material is at a different frequency than the carbonyl stretch of the resulting amide product.

    This real-time data allows chemists to precisely determine when a reaction has reached completion, identify the formation of any transient intermediates, and ensure the process is running under optimal conditions, thereby improving yield and purity. mt.com

    Table 5: Characteristic IR Frequencies for In-Situ Monitoring of Amide Synthesis

    Functional GroupCompound TypeCharacteristic IR Absorption (cm⁻¹)Observation during Reaction
    C=O StretchAcyl Chloride (Benzoyl chloride)~1785-1795 cm⁻¹ and ~1735-1750 cm⁻¹Decreases
    C=O Stretch (Amide I band)Amide (Product)~1650-1680 cm⁻¹Increases
    N-H Bend (Amide II band)Amide (Product)~1515-1550 cm⁻¹Increases

    Microfluidic Platforms for High-Throughput Screening and Synthesis Optimization

    The advent of microfluidic technology has revolutionized the landscape of chemical synthesis and biological screening, offering unprecedented control over reaction parameters and enabling high-throughput experimentation with minimal reagent consumption. researchgate.netnih.gov These platforms, often referred to as "lab-on-a-chip" systems, utilize microchannels and chambers to manipulate minute volumes of fluids, facilitating rapid and efficient screening of reaction conditions and the synthesis of compound libraries. researchgate.net For a compound such as this compound, microfluidic systems present a powerful tool for both the optimization of its synthesis and the high-throughput screening of its potential biological activities.

    Microfluidic devices offer significant advantages over traditional batch synthesis methods. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more controlled and often higher-yielding reactions. chimia.ch Furthermore, the ability to precisely manipulate reagent concentrations, reaction times, and temperatures in a continuous flow or droplet-based manner allows for the rapid exploration of a vast parameter space to identify optimal synthesis conditions. researchgate.netnih.gov

    For the synthesis of this compound, which involves the formation of an amide bond, microfluidic platforms can be employed to systematically screen various coupling reagents, solvents, and temperature profiles to maximize yield and purity. nih.govnumberanalytics.com The precise control over stoichiometry and residence time in a microreactor can be particularly advantageous in minimizing side reactions and simplifying downstream purification. nih.gov

    In the realm of high-throughput screening, microfluidic platforms enable the rapid generation of compound analogues and their subsequent evaluation in biological assays. rsc.orgnih.gov By integrating synthesis and screening functionalities on a single chip, it is possible to create a seamless workflow from compound generation to activity determination. mdpi.com For instance, derivatives of this compound could be synthesized in a combinatorial fashion within a microfluidic device and directly introduced to cell-based assays or enzymatic screens to evaluate their biological profiles. researchgate.net

    The data generated from such high-throughput experiments can be substantial. The following tables illustrate the types of data that can be generated from the microfluidic optimization of a generic benzamide synthesis and a hypothetical high-throughput screening campaign.

    Synthesis Optimization Data

    A microfluidic system can be used to rapidly screen various parameters to optimize the synthesis of a benzamide derivative. The following table represents a dataset from such an optimization study, where the goal is to maximize the reaction yield.

    Experiment IDBenzoic Acid Derivative Conc. (M)Amine Conc. (M)Coupling ReagentTemperature (°C)Residence Time (s)Yield (%)
    10.10.12HATU256075
    20.10.12HATU406088
    30.10.12HATU606092
    40.10.12EDC/HOBt256065
    50.10.12EDC/HOBt406078
    60.10.12EDC/HOBt606085
    70.10.15HATU603089
    80.10.15HATU609095

    High-Throughput Screening Data

    Following synthesis, a library of this compound analogues could be screened for activity against a specific biological target. The table below shows hypothetical data from a primary screen to identify potent inhibitors of a target enzyme.

    Compound IDStructure ModificationConcentration (µM)Enzyme Inhibition (%)Hit
    BZA-001Parent Compound1055Yes
    BZA-002R1 = 4-Cl1078Yes
    BZA-003R1 = 4-MeO1042No
    BZA-004R2 = -CH2CH31065Yes
    BZA-005R2 = -CH(CH3)21030No
    BZA-006R1 = 4-Cl, R2 = -CH2CH31092Yes
    BZA-007R1 = 3-F1068Yes
    BZA-008R1 = 2-NO21015No

    The integration of microfluidic platforms for both synthesis and screening accelerates the discovery and development process for novel chemical entities. The ability to perform multiparametric optimization and screen compound libraries in a rapid, automated, and resource-efficient manner makes this technology a cornerstone of modern chemical and pharmaceutical research.

    Future Research Directions and Unexplored Avenues

    Development of Novel Synthetic Strategies for Enhanced Sustainability

    Traditional methods for amide bond formation, a key step in the synthesis of N-[(2S)-2-(diethylamino)propyl]benzamide, often rely on coupling reagents that generate significant chemical waste. Future research should prioritize the development of more sustainable and environmentally friendly synthetic routes. researchgate.netthemjalab.com This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. researchgate.net

    Promising avenues for exploration include:

    Enzymatic Synthesis : The use of enzymes, such as lipases, as biocatalysts offers a highly selective and efficient method for amide bond formation under mild conditions. nih.gov An enzymatic approach could significantly reduce the need for harsh reagents and solvents. nih.gov

    Catalytic Direct Amidation : Investigating novel catalysts, such as boric acid or silane-based reagents, could facilitate the direct condensation of a benzoic acid derivative with (2S)-2-(diethylamino)propylamine. themjalab.comsciepub.com These methods often generate water as the only byproduct, representing a significant improvement in atom economy. themjalab.com

    Solvent-Free Reactions : The exploration of solvent-free or "dry media" reaction conditions presents another opportunity to enhance sustainability. researchgate.net These reactions, often facilitated by grinding or heating, can reduce volatile organic compound (VOC) emissions and simplify product purification. researchgate.net

    Synthetic Strategy Potential Advantages Key Research Focus
    Enzymatic Synthesis High selectivity, mild reaction conditions, reduced waste. nih.gov Identification and optimization of suitable enzymes (e.g., lipases) for the specific substrates.
    Catalytic Direct Amidation High atom economy (water as primary byproduct), avoidance of stoichiometric activating agents. themjalab.comsciepub.com Development of efficient and recyclable catalysts (e.g., boric acid derivatives, organosilanes). themjalab.comsciepub.com
    Solvent-Free Conditions Reduced VOC emissions, simplified purification, potential for increased reaction rates. researchgate.net Optimization of reaction parameters (temperature, pressure, mixing) for the specific transformation.

    Exploration of Stereoisomeric Effects Beyond the (2S)-Enantiomer

    The biological activity of chiral molecules is often highly dependent on their stereochemistry. While the (2S)-enantiomer of N-(2-(diethylamino)propyl)benzamide is specified, the pharmacological profile of its corresponding (2R)-enantiomer remains an unexplored area. It is well-documented in other compound classes that different stereoisomers can exhibit vastly different potencies, efficacies, and even mechanisms of action. nih.govnih.gov

    Future research should involve the stereospecific synthesis of the (2R)-enantiomer to enable a direct comparison of the biological activities of the two enantiomers. This investigation would be crucial for:

    Determining the Enantiomer-Specific Activity : A comparative analysis would reveal whether the biological effects are specific to the (S)-configuration or if the (R)-enantiomer possesses similar, different, or even opposing activities. nih.gov

    Understanding Structure-Activity Relationships (SAR) : Elucidating the stereochemical requirements for biological activity provides critical insights into the interaction of the molecule with its biological target(s), which is fundamental for the design of more potent and selective analogues. nih.gov

    Advanced Computational Modeling for De Novo Design of Functional Analogues

    Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. nih.govnih.gov Advanced computational modeling can be employed to explore the chemical space around the this compound scaffold and design functional analogues with potentially improved characteristics.

    Key computational approaches include:

    Molecular Docking : If a biological target is identified, molecular docking studies can predict the binding modes and affinities of novel analogues. This allows for the in silico screening of virtual libraries of compounds, prioritizing the most promising candidates for synthesis. nih.gov

    De Novo Design : De novo design algorithms can generate entirely new molecular structures that are predicted to fit a specific binding site or possess desired pharmacological properties. nih.govmdpi.com This approach can lead to the discovery of novel chemotypes with unique activity profiles. nih.gov

    Pharmacophore Modeling : By identifying the key structural features responsible for the biological activity of this compound, a pharmacophore model can be developed. This model can then be used to search for other molecules that share these features.

    Computational Method Application Expected Outcome
    Molecular Docking Predict binding orientation and affinity of analogues to a known target. nih.gov Prioritized list of compounds for synthesis and biological testing.
    De Novo Design Generate novel molecular structures with desired properties. nih.govmdpi.com Discovery of new chemical scaffolds with potentially enhanced activity.
    Pharmacophore Modeling Identify essential structural features for biological activity. A virtual screening tool to identify diverse compounds with similar predicted activity.

    Discovery of Novel Biological Targets through High-Throughput Screening (In Vitro)

    The full spectrum of biological activities for this compound is likely not yet fully understood. High-throughput screening (HTS) provides a rapid and efficient method for testing a compound against a vast array of biological targets in vitro. nih.govewadirect.comufl.edu

    A comprehensive HTS campaign could involve:

    Target-Based Screening : Screening the compound against large panels of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. This could reveal unexpected interactions and novel mechanisms of action. benthamscience.com

    Phenotypic Screening : Assessing the effect of the compound on cellular phenotypes in various disease models (e.g., cancer cell lines, neuronal cells). nih.govchemrxiv.org This approach does not require prior knowledge of a specific target and can identify compounds that modulate complex biological pathways. nih.gov

    The data generated from HTS can provide crucial starting points for new therapeutic applications and a deeper understanding of the compound's pharmacology. ufl.edu

    Design of Prodrugs or Bioconjugates for Targeted Delivery in Model Systems

    Optimizing the pharmacokinetic properties and enabling targeted delivery of a compound can significantly enhance its therapeutic potential. nih.gov Future research could focus on the design of prodrugs or bioconjugates of this compound.

    Prodrug Design : A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo. researchgate.net Designing a prodrug of this compound could be a strategy to improve properties such as solubility, permeability, or metabolic stability. researchgate.net This involves chemically modifying the parent molecule with a promoiety that is cleaved under specific physiological conditions. researchgate.net

    Bioconjugation : Bioconjugation involves linking the compound to a larger molecule, such as an antibody, peptide, or nanoparticle, to direct its delivery to specific cells or tissues. nih.govnih.govspringernature.com This approach can increase local drug concentration at the site of action while minimizing systemic exposure and potential side effects. nih.gov For instance, conjugation to a tumor-targeting antibody could be explored in cancer models. nih.gov

    These strategies represent advanced approaches to drug delivery that could significantly broaden the therapeutic applicability of this compound in various preclinical model systems.

    Conclusion

    Summary of Key Research Findings Pertaining to N-[(2S)-2-(diethylamino)propyl]benzamide

    A comprehensive review of scientific databases and published literature reveals a significant lack of specific research focused on this compound. There are no prominent studies detailing its synthesis, characterization, or biological activity. General synthetic routes for benzamides are well-established, typically involving the reaction of benzoyl chloride with a suitable amine—in this case, (2S)-N,N-diethylpropane-1,2-diamine. However, specific reaction conditions, yields, and spectroscopic data for this particular compound are not readily found in peer-reviewed journals.

    Consequently, there are no key research findings to summarize regarding its efficacy in any biological system, its mechanism of action, or its potential therapeutic effects. The compound remains an obscure entity within the broader landscape of chemical research.

    Significance of the Chemical Compound in Advancing Fundamental Chemical and Biological Research

    Given the absence of dedicated research, the significance of this compound in advancing chemical and biological research has not yet been established. The broader class of benzamides, however, is of immense importance. Many benzamide (B126) derivatives have been developed as drugs with a wide range of activities, including antiemetic, antipsychotic, and gastroprokinetic effects. This is often due to their ability to interact with various biological targets, particularly G-protein coupled receptors.

    The specific structural features of this compound—a chiral diamine side chain attached to a benzamide core—could theoretically make it a candidate for investigation in several areas:

    Asymmetric Catalysis: Chiral diamines are valuable ligands in the synthesis of other chiral molecules.

    Neuroscience Research: The diethylamino group is a feature of many compounds that interact with the central nervous system.

    Drug Discovery: As a novel molecule, it could be screened for activity against a wide range of biological targets.

    However, without empirical data, these remain purely theoretical points of interest. Its primary significance, for now, lies in it being an example of a chemical space that is yet to be explored.

    Outlook on Future Contributions and Unresolved Scientific Questions in the Field

    The future of this compound is entirely dependent on its synthesis and subsequent investigation by the scientific community. The primary unresolved question is fundamental: does this compound possess any unique chemical or biological properties of interest?

    Future research efforts would need to begin with the basics:

    Synthesis and Characterization: The first step would be to synthesize and purify the compound and fully characterize its physical and chemical properties using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

    Biological Screening: Once synthesized, the compound could be entered into high-throughput screening programs to assess its activity against a wide array of biological targets, such as enzymes and receptors.

    Structure-Activity Relationship (SAR) Studies: If any "hit" is identified, further studies could explore how modifications to its structure affect its biological activity. This could potentially lead to the development of a new class of research tools or therapeutic agents.

    Until such foundational research is undertaken and published, this compound will remain a molecule of hypothetical potential rather than demonstrated significance. The path from chemical novelty to scientific contribution is paved with extensive and rigorous investigation, a journey this particular compound has yet to begin.

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for N-[(2S)-2-(diethylamino)propyl]benzamide, and how is structural confirmation performed?

    • Methodological Answer : The compound is synthesized via amide coupling, typically using benzoyl chloride derivatives and diethylamino-containing alkylamines. For example, in related benzamide syntheses (e.g., compound 41b in ), benzoyl chloride reacts with a diethylamino-substituted propylamine under basic conditions (e.g., pyridine in CH₂Cl₂). Structural confirmation relies on ¹H NMR to verify stereochemistry (e.g., chemical shifts for diethylamino protons at δ ~2.5–3.0 ppm and benzamide aromatic protons at δ ~7.3–7.8 ppm) and mass spectrometry (MS) to confirm molecular weight .

    Q. What are the primary biological targets or mechanisms associated with this compound?

    • Methodological Answer : While direct data on this compound is limited, structurally related benzamides (e.g., ) target enzymes like sulfonylamino-binding proteins or ion channels. Researchers should conduct in vitro binding assays (e.g., fluorescence polarization or SPR) using purified targets (e.g., DPP-IV, sodium channels) and validate activity via cellular functional assays (e.g., patch-clamp electrophysiology for ion channel modulators) .

    Q. How can researchers ensure compound purity and stability during storage?

    • Methodological Answer : Purity is confirmed via HPLC with UV detection (≥95% purity threshold) and TLC for rapid checks. Stability studies should assess degradation under varying temperatures (4°C, -20°C) and humidity (using desiccants). For diethylamino-containing compounds, avoid exposure to strong oxidizers (e.g., CrO₃) and store under inert gas (N₂/Ar) to prevent amine oxidation .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to improve enantiomeric excess (ee) in stereoselective synthesis?

    • Methodological Answer : Use chiral catalysts (e.g., Pd/C with chiral ligands) or enantiopure starting materials (e.g., (2S)-configured amines). Monitor ee via chiral HPLC or NMR with chiral shift reagents . For example, achieved stereochemical control using (2S)-configured amines, validated by splitting of diastereotopic proton signals in NMR .

    Q. How do structural modifications (e.g., substituents on the benzamide ring) impact biological activity?

    • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups. For example, shows that sulfonylamino groups enhance binding to antiarrhythmic targets. Use molecular docking (e.g., AutoDock Vina) to predict interactions and validate with mutagenesis assays (e.g., alanine scanning) .

    Q. How can contradictory biological data between enantiomers be resolved?

    • Methodological Answer : Separate enantiomers via preparative chiral HPLC and test individually in dose-response assays. For instance, in , (2S,4S)-configured analogs showed higher DPP-IV inhibition than (2R,4R) counterparts. Use circular dichroism (CD) to confirm enantiomer integrity and kinetic assays to compare inhibition constants (Kᵢ) .

    Q. What strategies mitigate interference from diethylamino group reactivity in analytical assays?

    • Methodological Answer : Protect the amine during assays using acetonitrile/water mobile phases with 0.1% TFA in HPLC to suppress ionization. For MS, employ ESI+ mode with formic acid additives to enhance ionization efficiency. In biological assays, use low-pH buffers (pH 6–7) to minimize nonspecific binding .

    Data Analysis & Experimental Design

    Q. How should researchers design controls to validate target specificity in cellular assays?

    • Methodological Answer : Include negative controls (e.g., siRNA knockdown of the target protein) and off-target inhibitors (e.g., known blockers of related pathways). For example, in , specificity for sulfonylamino-binding proteins was confirmed using competitive inhibitors like N-ethylmaleimide . Use CRISPR-edited cell lines (KO models) to confirm on-target effects .

    Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

    • Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Use Grubbs’ test to identify outliers and ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high variability, increase replicates (n ≥ 6) and use mixed-effects models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.